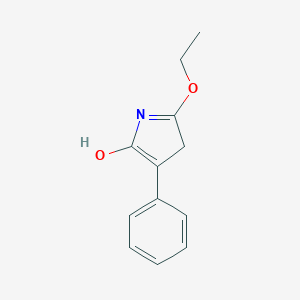

2-ethoxy-4-phenyl-3H-pyrrol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-4-phenyl-3H-pyrrol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 2-ethoxy-4-phenyl-3H-pyrrol-5-ol, as anticancer agents. Pyrrole-containing compounds are known to interact with various biological targets involved in cancer progression. For instance, compounds derived from pyrrole structures have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several types of tumors. A study reported that certain pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity, suggesting a similar potential for related pyrrole compounds like this compound .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrrole derivatives can exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study on substituted pyrazoles demonstrated that similar heterocycles could be synthesized and tested for their antibacterial efficacy, paving the way for exploring the antimicrobial potential of this compound .

Organic Synthesis Applications

2.1 Building Block in Synthesis

This compound can serve as a versatile building block in organic synthesis. Its ability to undergo various functionalizations makes it an attractive precursor for synthesizing more complex molecules. For example, the regioselective functionalization of pyrroles has been extensively studied, allowing the generation of diverse derivatives with tailored properties . The compound's structure facilitates reactions such as N-alkylation and electrophilic substitutions, which are crucial in developing new pharmaceutical agents.

2.2 Multicomponent Reactions

The application of multicomponent reactions (MCRs) in synthesizing pyrrole derivatives has gained traction due to their efficiency and versatility. MCRs involving this compound could lead to the rapid assembly of complex structures while minimizing waste and improving yields. This approach aligns with green chemistry principles, making it suitable for sustainable synthetic strategies .

Material Science Applications

3.1 Polymer Chemistry

In material science, derivatives of pyrrole are being explored for their conductive properties in polymer chemistry. The incorporation of this compound into polymer matrices may enhance electrical conductivity and mechanical strength, making it a candidate for applications in electronic devices and sensors.

3.2 Coatings and Films

The compound's chemical stability and functional groups allow it to be used in formulating coatings and films with specific properties such as hydrophobicity or UV resistance. These applications are particularly relevant in protective coatings for various industrial applications.

Case Studies

Propriétés

Numéro CAS |

148183-65-7 |

|---|---|

Formule moléculaire |

C12H13NO2 |

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

2-ethoxy-4-phenyl-3H-pyrrol-5-ol |

InChI |

InChI=1S/C12H13NO2/c1-2-15-11-8-10(12(14)13-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

Clé InChI |

PRQAZRXMBKPTCC-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=C(C1)C2=CC=CC=C2)O |

SMILES canonique |

CCOC1=NC(=C(C1)C2=CC=CC=C2)O |

Synonymes |

3H-Pyrrol-5-ol,2-ethoxy-4-phenyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.